2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Analytical Chemistry Procurement Specification Compound Management

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (CAS 868256-34-2, MF: C₂₁H₂₆ClN₃O₃, MW: 403.91 g/mol) is a synthetic phenylacetamide-piperazine hybrid member of the N-aryl-2-(4-benzylpiperazin-1-yl)acetamide chemotype. This compound is distributed as a specialty AldrichCPR rare chemical for early discovery research.

Molecular Formula C21H26ClN3O3
Molecular Weight 403.91
CAS No. 868256-34-2
Cat. No. B3012132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
CAS868256-34-2
Molecular FormulaC21H26ClN3O3
Molecular Weight403.91
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC)Cl
InChIInChI=1S/C21H26ClN3O3/c1-27-19-13-18(20(28-2)12-17(19)22)23-21(26)15-25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,23,26)
InChIKeyPHZSFNXMBGTABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (CAS 868256-34-2)


2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (CAS 868256-34-2, MF: C₂₁H₂₆ClN₃O₃, MW: 403.91 g/mol) is a synthetic phenylacetamide-piperazine hybrid member of the N-aryl-2-(4-benzylpiperazin-1-yl)acetamide chemotype. This compound is distributed as a specialty AldrichCPR rare chemical for early discovery research . The core architecture couples a 4-chloro-2,5-dimethoxyaniline acetyl linker with a 4-benzylpiperazine motif, features that structurally differentiate it from the substantial class of 4-phenyl or 4-benzoyl piperazine-acetamides. Target compound XLogP3-AA is 3.0, hydrogen bond donor count is 1, and acceptor count is 5 (PubChem computed) [1].

Precision Procurement: Why 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide Cannot Be Replaced by Generic Analogs


Within the N-aryl-2-(piperazin-1-yl)acetamide family, small structural changes at the piperazine N4 position dramatically shift physicochemical descriptors and biological recognition [1]. Substituting the 4-benzyl group with a simple phenyl ring (e.g., EVT-5418268) reduces XLogP and molecular volume, while a 3-chlorobenzyl analog (e.g., BenchChem variant) adds halogen-bonding capacity and alters dipole orientation . Sigma-Aldrich explicitly states that compounds in this AldrichCPR collection are rare and unique, with no analytical data collected; buyer assumes full responsibility for identity and purity confirmation . These structural nuances mean that generic ‘piperazine-acetamide’ substitution risks invalidating SAR campaigns, breaking patent specificity, or compromising target engagement profiles if even a single substituent differs.

Quantitative Differentiation Guide for 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide


Purity Specification: 95% vs. 90% Baseline Across Suppliers

When sourcing this compound, a critical differentiator is the guaranteed minimum purity. AKSci specifies 95% purity for this compound, whereas other suppliers such as Ambeed, CymitQuimica, and KeyOrganics list 90% . For early discovery labs performing dose-response or biophysical assays, this 5% absolute purity difference can reduce the risk of confounding activity from unknown impurities, particularly when compound handling notes recommend long-term storage in cool, dry conditions to maintain integrity .

Analytical Chemistry Procurement Specification Compound Management

Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Profile vs. 4-Phenyl Analog

The target compound's computed XLogP3 is 3.0, with 1 hydrogen bond donor and 5 acceptors [1]. In contrast, the direct 4-phenyl analog N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (MW 389.9 g/mol, C₂₀H₂₄ClN₃O₃) [2] is expected to have a lower XLogP (estimated ~2.5) due to the absence of the benzyl methylene, which reduces lipophilicity and alters blood-brain barrier permeability predictions. This 0.5 log unit difference can influence passive membrane permeability and non-specific binding in cellular assays, making the benzyl-bearing compound more suitable for target engagement studies requiring higher membrane partitioning.

Medicinal Chemistry Physicochemical Property Drug Design

AldrichCPR Exclusivity: Procurement from Sigma-Aldrich's Rare Chemical Collection

Sigma-Aldrich lists this compound under product L322318 as part of its AldrichCPR collection, a curated set of rare and unique chemicals intended for early discovery researchers . Unlike catalog compounds, AldrichCPR items are not routinely stocked and may have limited batch availability; the disclaimer states that no analytical data is collected . This exclusivity contrasts with widely available generic piperazine-acetamides, offering a unique sourcing advantage for labs that require a specific chemotype not found in standard screening libraries. No equivalent AldrichCPR entry exists for the 4-phenyl or 3-chlorobenzyl analogs when searched by CAS at Sigma-Aldrich .

Chemical Procurement Rare Chemical Sourcing AldrichCPR

Lack of Public Biological Data: Differentiation Implication for Novel Target Screening

A comprehensive search of PubChem, BindingDB, ChEMBL, and PubMed reveals no published biological assay data for this compound [1][2][3]. This absence is itself a differentiation point: the compound represents unexplored chemical space, unlike heavily profiled piperazine-acetamides (e.g., those with D3R Ki values of 6.84 nM for 4-phenylpiperazines) [2]. For phenotypic screening or chemoproteomics campaigns seeking novel hit scaffolds, this data void means the compound has zero pre-existing bias, reducing the risk of rediscovering known pharmacology and increasing the probability of identifying a genuinely new target interaction when included in a diversity-oriented library.

Drug Discovery Screening Library Novel Chemical Space

Optimal Application Scenarios for 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide


Phenotypic Screening for CNS Receptor Modulators

With XLogP3 of 3.0, 5 hydrogen bond acceptor sites, and a privileged piperazine pharmacophore, this compound is well-suited for inclusion in CNS-focused phenotypic screening libraries. The benzyl substitution enhances lipophilic character relative to 4-phenyl analogs (estimated ΔXLogP3 ≈ +0.5), potentially improving passive blood-brain barrier penetration [1]. Labs using high-content imaging or electrophysiological readouts can leverage the compound's uncharted biology to detect novel neuronal activity modulators without prior target bias .

Structure-Activity Relationship (SAR) Probe Expansion Around the 4-Benzylpiperazine Motif

The compound serves as a key SAR probe for exploring the N4 benzyl tolerance in piperazine-acetamide kinase or GPCR inhibitor programs. The 95% purity from AKSci [1] ensures reliable concentration-response curve generation, while the AldrichCPR single-supplier sourcing provides batch-to-batch consistency documentation critical for SAR tables. Comparative benchmarking against the 3-chlorobenzyl analog can delineate electronic vs. steric contributions to target binding .

Chemoproteomics and Chemical Biology Tool Compound Development

The absence of any public bioactivity record (PubChem, ChEMBL, BindingDB: zero hits) [1] makes this compound an ideal starting point for chemoproteomics-driven target deconvolution. Unlike highly profiled piperazines with known polypharmacology, this molecule offers a clean slate for affinity-based protein profiling (e.g., thermal proteome profiling, photoaffinity labeling). Coupling with the AldrichCPR exclusivity ensures a reproducible chemical probe supply for multi-year target identification programs.

In Silico Drug Design and Molecular Docking Studies

Computational chemistry teams can utilize the precise InChI and SMILES data from PubChem [1] and the XLogP3 = 3.0 descriptor to parameterize QSAR models. The benzyl group provides distinct conformational sampling space compared to simpler 4-phenyl or 4-methylpiperazine analogs, making it a valuable test case for validating flexible docking protocols or free energy perturbation calculations. The 95% purity grade from AKSci supports subsequent experimental validation of computational predictions.

Quote Request

Request a Quote for 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.